Bovine Cathelicidins BMAP-27/28 Exhibit Superior Antibacterial Potency (MIC50) Compared to Human LL-37 and Murine CRAMP Against CF Pathogens
In a comparative study against bacterial pathogens isolated from cystic fibrosis patients, the bovine cathelicidins SMAP-29, BMAP-28, and BMAP-27 demonstrated potent antibacterial activity with MIC50 values of 4-8 μg/mL. In stark contrast, human LL-37 and murine CRAMP showed no significant antimicrobial activity against the same clinical isolates, with MIC50 values exceeding 32 μg/mL [1]. This difference exceeds an eight-fold increase in potency, directly impacting the selection of an appropriate peptide for CF-relevant infection models.
| Evidence Dimension | Antibacterial potency (MIC50) |
|---|---|
| Target Compound Data | 4-8 μg/mL (BMAP-27, BMAP-28, SMAP-29) |
| Comparator Or Baseline | >32 μg/mL (LL-37, indolicidin, Bac7(1-35)) |
| Quantified Difference | At least 8-fold lower MIC50 (greater potency) |
| Conditions | In vitro microdilution assay against S. aureus, P. aeruginosa, and S. maltophilia clinical isolates from cystic fibrosis patients |
Why This Matters
For research on chronic respiratory infections, selecting bovine cathelicidins over human LL-37 or murine CRAMP is essential to achieve clinically relevant bacterial killing in vitro.
- [1] Pompilio A, Scocchi M, Pomponio S, Guida F, Di Primio A, Fiscarelli E, et al. Antibacterial and anti-biofilm effects of cathelicidin peptides against pathogens isolated from cystic fibrosis patients. Peptides. 2011;32(9):1807-1814. View Source
